molecular formula C27H24N2O5 B15151299 ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B15151299
M. Wt: 456.5 g/mol
InChI Key: QATWKUKLSGMGPA-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that includes a fused cyclopropane and isoindole ring system

Preparation Methods

The synthesis of ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the isoindole ring system through cyclization reactions, followed by the introduction of the cyclopropane ring via cyclopropanation reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include cyclopropane derivatives, isoindole precursors, and benzoic acid derivatives.

Chemical Reactions Analysis

Ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the isoindole ring, leading to the formation of substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or electronic conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Isoindole Derivatives: Compounds with similar isoindole ring systems, which may have different substituents or functional groups.

    Cyclopropane Derivatives: Compounds containing cyclopropane rings, which may differ in the nature of the attached groups or the overall molecular structure.

    Benzoate Esters: Compounds with benzoate ester groups, which may vary in the nature of the esterifying alcohol or the substituents on the benzene ring.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[[4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate

InChI

InChI=1S/C27H24N2O5/c1-2-34-27(33)15-3-7-16(8-4-15)28-24(30)14-5-9-17(10-6-14)29-25(31)22-18-11-12-19(21-13-20(18)21)23(22)26(29)32/h3-12,18-23H,2,13H2,1H3,(H,28,30)

InChI Key

QATWKUKLSGMGPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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